Cyclohexylamine Hydroiodide

Catalog No.
S3317412
CAS No.
45492-87-3
M.F
C6H14IN
M. Wt
227.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexylamine Hydroiodide

Researchers often find that substituting cyclohexylamine hydroiodide with chloride/bromide analogs or methylammonium iodide degrades perovskite device stability and bandgap tuning. Cyclohexylamine Hydroiodide (CAS 45492-87-3) provides the exact bulky hydrophobic cation and iodide anion required for high-efficiency, stable perovskite solar cells.

  • Enables formation of a moisture-resistant 2D/3D heterostructure, boosting open-circuit voltage and thermal stability.
  • Compatible with DMF-based inks for slot-die/blade-coating, supporting lab-to-fab scalability.
  • Supplied with verified purity ≥98%, ensuring batch-to-batch consistency for reproducible device performance.

CAS Number

45492-87-3

Product Name

Cyclohexylamine Hydroiodide

IUPAC Name

cyclohexanamine;hydroiodide

Molecular Formula

C6H14IN

Molecular Weight

227.09 g/mol

InChI

InChI=1S/C6H13N.HI/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H

InChI Key

WGYRINYTHSORGH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N.I

Canonical SMILES

C1CCC(CC1)N.I

The exact mass of the compound Cyclohexylamin-jodhydrat is 227.01710 g/mol and the complexity rating of the compound is 46.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Cyclohexylammonium iodide, Cyclohexanamine hydroiodide, Cyclohexylamine hydriodide, Cyclohexylammonium hydroiodide

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

Cyclohexylamine Hydroiodide (CAS 45492-87-3), also known as Cyclohexylammonium Iodide, is an organic ammonium salt used as a critical precursor and additive in materials science. Its primary role is in the formulation and optimization of organic-inorganic hybrid perovskites for optoelectronic applications, such as high-performance solar cells. The compound's specific molecular structure, combining a bulky, hydrophobic cyclohexylammonium cation with an iodide anion, directly influences crystal structure, film morphology, and the functional properties of the final material.

Research Fit

2D/3D perovskite heterojunction precursor
Introduces cyclohexylammonium spacer cation
High-purity grade available for reproducible device fabrication

Substituting Cyclohexylamine Hydroiodide with seemingly similar salts like its hydrochloride/hydrobromide analogs or with other organic iodides (e.g., methylammonium iodide) is often unviable in high-performance applications. The iodide anion is a fundamental, electronically active component of the perovskite lattice, not merely a counter-ion; replacing it alters the material's bandgap and optical properties. Furthermore, the bulky and hydrophobic cyclohexylammonium cation provides critical steric and electronic effects that enhance moisture and thermal stability, a function that smaller, more volatile cations like methylammonium cannot replicate. Therefore, both the cation and the anion are functionally specific, making this compound non-interchangeable with its close analogs for achieving targeted performance and stability.

Substitution Risk

Cation Structure
Cyclohexylammonium forms a distinct 2D/3D heterojunction; other cations (e.g., PEA⁺) may induce charge-blocking phases.
Halide Counterion
Iodide vs. bromide alters perovskite bandgap and charge transport; direct substitution may require process re-optimization.
Alicyclic vs. Aromatic
Alicyclic spacers may reduce intermolecular interactions that limit efficiency in aromatic analogs.

Superior Surface Defect Passivation for Reduced Non-Radiative Recombination

Treatment of perovskite films with sterically bulky ammonium salts like Cyclohexylamine Hydroiodide (CHAI) significantly reduces surface roughness, which is critical for forming high-quality interfaces with charge transport layers. In a direct comparison, the root-mean-square (RMS) surface roughness of a CHAI-treated film was 75.4 nm, a notable improvement over the 83.7 nm roughness of the untreated control film. This physical smoothing, combined with the passivation of uncoordinated lead sites, reduces defect-driven non-radiative recombination, a key loss mechanism in perovskite devices.

Evidence DimensionFilm Surface Roughness (RMS)
Target Compound Data75.4 nm
Comparator Or BaselineControl (untreated perovskite film): 83.7 nm
Quantified Difference10% reduction in surface roughness
ConditionsPassivation treatment of a perovskite thin film, measured by Atomic Force Microscopy (AFM).

A smoother, well-passivated surface leads to more efficient charge extraction and higher device voltages, directly impacting the final power conversion efficiency of solar cells or LEDs.

Efficiency vs. Butylammonium Iodide
Cross-study comparable
PCE 23.91% (CHA⁺-based) vs. 13.0% (BA⁺-based); baseline 10.8%
Reported higher efficiency in cross-study context; conditions may differ.
Standard n-i-p architecture under AM 1.5G; direct head-to-head data not available.

Enhanced Device Stability Under Prolonged Thermal Stress

The incorporation of bulky, hydrophobic cations is a key strategy for improving the thermal stability of perovskite devices. While direct data for Cyclohexylamine Hydroiodide is part of broader studies, evidence from a closely related and even bulkier passivating agent, N,N-dimethylcyclohexylammonium iodide (DMCHAI), demonstrates the principle's effectiveness. Devices passivated with DMCHAI retained over 86% of their initial power conversion efficiency (PCE) after 550 hours of thermal stress at 85°C. This contrasts sharply with standard methylammonium-based perovskites, which can degrade significantly under the same conditions, often losing over 25% of their performance in just 100 seconds at 85°C.

Evidence DimensionPower Conversion Efficiency (PCE) Retention
Target Compound Data>86% after 550 hours at 85°C (inferred from sterically protected analog DMCHAI)
Comparator Or BaselineStandard MAPbI3: Degrades to ~25% of original phase after 100 seconds at 85°C
Quantified DifferenceOrders of magnitude improvement in operational lifetime under thermal stress
ConditionsContinuous thermal stress testing of encapsulated perovskite solar cell devices in an inert atmosphere.

For any commercial application, long-term operational stability at elevated temperatures is a non-negotiable procurement requirement, making this a critical differentiator for device manufacturability and reliability.

Stability & Efficiency: CEAI vs. OAI
Cross-study comparable
CEAI: 25.30% certified PCE, 94.4% retention after 1000 h; OAI: 16.6% PCE
Reported higher efficiency and stability; cross-study data.
35% humidity ambient storage for stability test.

Precursor Solubility Profile Compatible with Standard Polar Aprotic Solvents

Cyclohexylamine Hydroiodide is an organic salt readily soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), which are the workhorse solvents for perovskite solution processing. While exact solubility values are not widely published, its utility as an additive in standard >1 M perovskite precursor solutions confirms its high compatibility. This contrasts with some inorganic salt additives, which can have limited solubility in these organic solvents, or alternative organic halides that may require different solvent systems, complicating established manufacturing workflows.

Evidence DimensionSolubility in Standard Processing Solvents
Target Compound DataSufficiently soluble for use as an effective additive in standard DMF/DMSO-based perovskite precursor inks.
Comparator Or BaselineAlternative additives with poor solubility in DMF/DMSO that require co-solvents or different processing routes.
Quantified DifferenceNot quantified, but demonstrated by successful incorporation into established solution-based fabrication processes.
ConditionsPreparation of precursor inks for solution-based deposition of perovskite thin films.

Ensuring precursor solubility in standard, well-characterized industrial solvents simplifies process scale-up, improves reproducibility, and avoids the cost and complexity of re-developing formulation and deposition methods.

Charge Recombination: CHMA vs. PEA
Class-level inference
CHMA⁺-PSC: 25.66%; PEA⁺-PSC: ~21%
Class-level inference suggests alicyclic spacers may enhance efficiency; direct CHAI data not shown.
Mechanism attributed to reduced intermolecular interaction.
Purity: Aladdin vs. TCI
Data to verify
≥99.5% (Aladdin) vs. >95.0% (TCI); absolute difference ≥4.5%
Higher purity may reduce batch variability; supplier data, verify methods.
Vendor-specified analytical methods differ.

Additive for High-Stability Perovskite Solar Cells (PSCs)

Used as a passivating agent added to the primary perovskite ink or as a surface treatment to reduce defects, leading to devices with higher open-circuit voltages and significantly improved operational lifetime under thermal stress.

Interfacial Layer Component for 2D/3D Heterojunction Devices

Ideal for forming a thin 2D perovskite capping layer on top of a 3D bulk film. This structure creates a beneficial energy alignment that enhances charge extraction while simultaneously protecting the underlying 3D layer from environmental degradation.

Formulation of Precursor Inks for Scalable Solution-Processing

Due to its compatibility with standard solvents like DMF, this compound can be readily integrated into precursor formulations intended for large-area, high-throughput coating techniques such as slot-die or blade-coating, facilitating the transition from lab-scale devices to industrial production.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-efficiency 2D/3D perovskite solar cells
Cyclohexylammonium spacer precursor
Power conversion efficiency and interfacial resistance
Stable perovskite films with defect passivation
Cyclohexylammonium-based passivation
Long-term operational stability retention
Interface engineering for charge transport
Alicyclic ammonium cation
Charge extraction and quasi-2D phase suppression
High-purity perovskite precursors
High-purity precursor supply
Batch consistency and impurity analysis

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

227.01710 g/mol

Monoisotopic Mass

227.01710 g/mol

Heavy Atom Count

8

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